4-Bromo-7-chlorobenzofuran

Beschreibung

BenchChem offers high-quality 4-Bromo-7-chlorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-chlorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

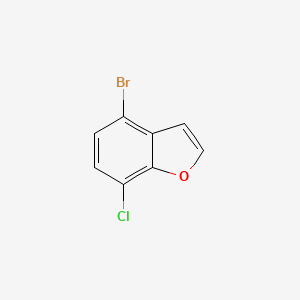

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKCAHQZRFCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728104 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855343-01-0 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The targeted introduction of halogen atoms onto this privileged structure offers a powerful tool for modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific dihalogenated benzofuran, 4-Bromo-7-chlorobenzofuran, a compound of interest for synthetic chemists and drug discovery scientists. Due to the limited availability of direct experimental data for this particular molecule in peer-reviewed literature, this document integrates established principles of benzofuran chemistry with predictive analyses based on analogous structures to offer a holistic and practical resource.

Core Compound Identity and Properties

4-Bromo-7-chlorobenzofuran is a polysubstituted heterocyclic compound featuring a benzofuran core with a bromine atom at the 4-position and a chlorine atom at the 7-position.

Chemical Structure:

Caption: Proposed synthetic workflow for 4-Bromo-7-chlorobenzofuran.

Plausible Experimental Protocol

Part 1: Synthesis of 7-Chlorobenzofuran

This part of the synthesis is based on well-established methods for benzofuran ring formation.

Step-by-Step Methodology:

-

O-Alkylation: To a solution of 2-chloro-6-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate.

-

Cyclization: The crude ether can be subjected to intramolecular cyclization under various conditions. A common method involves heating with a dehydrating agent such as acetic anhydride or polyphosphoric acid.

-

After the cyclization is complete (monitored by TLC), the reaction mixture is cooled and poured into ice-water.

-

The product, 7-chlorobenzofuran, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.

Causality behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction between the phenoxide and ethyl bromoacetate.

-

Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

The intramolecular cyclization is an acid- or base-catalyzed condensation reaction, and the choice of reagent can influence the yield and purity of the final product.

Part 2: Regioselective Bromination of 7-Chlorobenzofuran

The introduction of a bromine atom at the 4-position requires careful consideration of the directing effects of the existing chloro and furan ring substituents. The furan oxygen is an activating, ortho-, para-director, while the chlorine at position 7 is a deactivating, ortho-, para-director. The electron-rich furan ring is expected to be the primary site of electrophilic attack.

Step-by-Step Methodology:

-

Dissolve 7-chlorobenzofuran (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution. The reaction can be initiated with a radical initiator like AIBN or by light if necessary, although polar mechanisms are also common.

-

Alternatively, molecular bromine (Br₂, 1.0 eq) in the presence of a mild Lewis acid catalyst (e.g., FeBr₃) can be used.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-7-chlorobenzofuran.

Causality behind Experimental Choices:

-

The 4-position is sterically accessible and electronically activated by the furan oxygen, making it a likely site for electrophilic substitution.

-

NBS is a mild and selective brominating agent, often used to avoid over-halogenation.

-

The use of a non-polar solvent and low temperature helps to control the reactivity and selectivity of the bromination reaction.

Chemical Reactivity and Potential Applications

The reactivity of 4-Bromo-7-chlorobenzofuran is dictated by the presence of the electron-rich furan ring and the two halogen substituents on the benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold for the development of novel bioactive molecules.

Reactivity Profile:

Caption: Potential reactivity pathways of 4-Bromo-7-chlorobenzofuran.

-

Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. [1]This allows for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, providing a facile route to diverse libraries of compounds for screening.

-

Lithiation and Subsequent Electrophilic Quench: The bromine atom can undergo lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-BuLi). The resulting aryllithium species can then be reacted with various electrophiles to introduce a plethora of functional groups at the 4-position.

-

Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, under forcing conditions or with specific catalysts, the chlorine or bromine atom could potentially be displaced by strong nucleophiles.

-

Further Electrophilic Substitution: The furan ring remains susceptible to further electrophilic substitution, although the existing electron-withdrawing halogen atoms on the benzene ring will deactivate the system to some extent. The position of further substitution will be directed by the interplay of all substituents.

Potential Applications in Drug Discovery and Materials Science:

The halogenated benzofuran scaffold is of significant interest in medicinal chemistry due to the ability of halogen atoms to participate in halogen bonding, enhance metabolic stability, and improve membrane permeability. 4-Bromo-7-chlorobenzofuran could serve as a key intermediate for the synthesis of:

-

Enzyme Inhibitors: The benzofuran core is present in many enzyme inhibitors. The specific substitution pattern of this molecule could be exploited to design selective inhibitors for various targets.

-

Receptor Ligands: Modification of the 4- and 7-positions could lead to the development of potent and selective ligands for various receptors.

-

Organic Electronic Materials: Polycyclic aromatic compounds are the building blocks for many organic electronic materials. Functionalized benzofurans could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 4-Bromo-7-chlorobenzofuran, the following data is predicted based on established spectroscopic principles and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| H-2 | 7.6 - 7.8 |

| H-3 | 6.8 - 7.0 |

| H-5 | 7.2 - 7.4 |

| H-6 | 7.1 - 7.3 |

Justification for Predictions:

-

¹H NMR: The protons on the furan ring (H-2 and H-3) are expected to be in the aromatic region, with H-2 typically downfield from H-3. The protons on the benzene ring (H-5 and H-6) will also be in the aromatic region, with their exact shifts influenced by the anisotropic effects of the adjacent halogen atoms.

-

¹³C NMR: The carbon atoms of the benzofuran core will appear in the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the electronegative oxygen, bromine, and chlorine atoms (C-7a, C-4, and C-7) will be deshielded and appear at lower field.

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C=C stretching (aromatic): 1600-1450 cm⁻¹

-

C-O-C stretching (furan ring): 1250-1050 cm⁻¹

-

C-Br stretching: 600-500 cm⁻¹

-

C-Cl stretching: 800-600 cm⁻¹

Mass Spectrometry (MS) (Predicted Fragmentation):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom, with peaks at M, M+2, and M+4. [2][3][4][5]Common fragmentation pathways would include the loss of a halogen atom (Br or Cl) and the fragmentation of the furan ring.

Safety and Handling

As a polyhalogenated aromatic compound, 4-Bromo-7-chlorobenzofuran should be handled with caution in a well-ventilated chemical fume hood. [6]Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Hazard Identification (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin. [6]* Skin and Eye Irritation: Expected to be an irritant to the skin and eyes. [6]* Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and should be disposed of as hazardous waste according to institutional guidelines.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

4-Bromo-7-chlorobenzofuran represents a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers multiple avenues for further functionalization, making it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis, predicts its key properties and reactivity, and outlines the necessary safety precautions for its handling. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

-

PubChem. 4-Bromo-7-chloro-1-benzofuran. [Link]

-

ACS Publications. A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. whitman.edu [whitman.edu]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] Their unique fused ring structure serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[3][4][5] Among these, halogenated benzofurans have garnered significant attention due to the profound impact of halogen substituents on the molecule's pharmacokinetic and pharmacodynamic properties.[6] This guide provides a comprehensive technical overview of a specific disubstituted benzofuran, 4-Bromo-7-chlorobenzofuran, focusing on its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Physicochemical Properties

4-Bromo-7-chlorobenzofuran is a small molecule characterized by a benzofuran core substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. This substitution pattern significantly influences the electronic distribution and reactivity of the benzofuran ring system.

The key physicochemical properties of 4-Bromo-7-chlorobenzofuran are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClO | [7] |

| Molecular Weight | 231.48 g/mol | [7] |

| CAS Number | 855343-01-0 | [7] |

| Appearance | Solid (predicted) | N/A |

| Predicted XLogP3-AA | 3.6 | [8] |

The presence of both bromine and chlorine atoms imparts a significant degree of lipophilicity to the molecule, as indicated by the predicted XLogP3-AA value. This property is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

Synthesis of 4-Bromo-7-chlorobenzofuran: A Plausible Synthetic Protocol

While a specific, detailed synthesis for 4-Bromo-7-chlorobenzofuran is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted benzofurans. A common and effective approach involves the Perkin rearrangement or related cyclization reactions starting from a suitably substituted salicylaldehyde or a phenol derivative.

Herein, we propose a two-step synthetic sequence starting from commercially available 2-bromo-5-chlorophenol.

Step 1: O-Alkylation with Propargyl Bromide

The initial step involves the O-alkylation of 2-bromo-5-chlorophenol with propargyl bromide to form 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene. This Williamson ether synthesis is a robust and high-yielding reaction.

Experimental Protocol:

-

To a solution of 2-bromo-5-chlorophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene.

Causality behind Experimental Choices:

-

Anhydrous Acetone: A polar aprotic solvent is chosen to facilitate the nucleophilic substitution reaction without interfering with the base.

-

Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Step 2: Cyclization to 4-Bromo-7-chlorobenzofuran

The second step involves the intramolecular cyclization of the propargyl ether intermediate to form the benzofuran ring. This transformation can be catalyzed by various transition metals, with copper and palladium catalysts being particularly effective.

Experimental Protocol:

-

Dissolve 1-bromo-4-chloro-2-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a suitable solvent such as toluene or DMF.

-

Add a catalytic amount of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).

-

Add a base, such as triethylamine (2.0 eq.), to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-7-chlorobenzofuran.

Causality behind Experimental Choices:

-

Palladium and Copper Catalysts: This catalytic system is well-established for Sonogashira-type coupling and subsequent cyclization reactions, facilitating the formation of the furan ring.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and side reactions.

-

Base: The base is required to neutralize any acidic byproducts and to facilitate the catalytic cycle.

Caption: Synthetic workflow for 4-Bromo-7-chlorobenzofuran.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 4-Bromo-7-chlorobenzofuran, the following data are predicted based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the benzofuran ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom of the furan ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8 | d | H-2 |

| ~ 7.5 | d | H-6 |

| ~ 7.3 | dd | H-5 |

| ~ 7.0 | d | H-3 |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms of the benzofuran core. The chemical shifts will be influenced by the nature of the substituents and their positions on the ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-7a |

| ~ 145 | C-2 |

| ~ 129 | C-5 |

| ~ 128 | C-3a |

| ~ 125 | C-6 |

| ~ 115 | C-7 |

| ~ 112 | C-4 |

| ~ 107 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-7-chlorobenzofuran is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic and furan ring systems.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic and furan rings) |

| 1250-1000 | C-O-C stretching (ether linkage) |

| 800-600 | C-Br and C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9][10] The fragmentation pattern would likely involve the loss of halogen atoms and the furan ring.

| Predicted m/z | Assignment |

| 230/232/234 | [M]⁺ isotopic cluster |

| 151/153 | [M-Br]⁺ |

| 195/197 | [M-Cl]⁺ |

Reactivity and Potential Applications in Drug Development

The presence of two distinct halogen atoms on the benzofuran scaffold of 4-Bromo-7-chlorobenzofuran opens up numerous possibilities for further chemical modifications. The bromine atom at the 4-position is particularly amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

The benzofuran core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The introduction of halogen atoms can enhance these activities by modulating the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[6]

Given the established role of halogenated benzofurans in drug discovery, 4-Bromo-7-chlorobenzofuran represents a valuable building block for the development of novel therapeutic agents. Its potential applications as a research chemical include:

-

Scaffold for Combinatorial Chemistry: Its reactivity makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: It can be used as a fragment to probe the binding sites of various biological targets.

-

Development of Novel Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity, and this halogenated derivative could serve as a lead for the development of new chemotherapeutics.[5][6]

Caption: Applications of 4-Bromo-7-chlorobenzofuran.

Conclusion

4-Bromo-7-chlorobenzofuran is a synthetically accessible and versatile halogenated heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. Its unique molecular structure and predictable reactivity make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, serving as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

-

New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104). NP-MRD. [Link]

-

Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. Thieme Connect. [Link]

-

Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]

-

Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Europe PMC. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

7-bromo-4-chlorobenzofuran (C8H4BrClO). PubChemLite. [Link]

-

4-bromo-7-methyl-1-benzofuran (C9H7BrO). PubChemLite. [Link]

-

4-Bromo-7-chloro-1-benzofuran. PubChem. [Link]

- Synthesis process of 4-bromo-4' -propylbiphenyl.

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. [Link]

-

Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. ResearchGate. [Link]

-

Predict the 1H NMR spectrum of 4-(hydroxymethyl). Chegg. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

-

13C NMR. Career Endeavour. [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

-

Search by substructure for IR spectra and compare. Cheminfo.org. [Link]

-

Furan, 3-bromo-. NIST WebBook. [Link]

-

Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

-

Benzene, 1-bromo-4-chloro-. NIST WebBook. [Link]

-

During this lab you will perform synthesis of 4-bromo-N-[(4-chlorophenyl)methylene). Course Hero. [Link]bromo-N-4-chlorophenyl/)

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-7-chloro-1-benzofuran | C8H4BrClO | CID 57840183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 7-bromo-4-chlorobenzofuran (C8H4BrClO) [pubchemlite.lcsb.uni.lu]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of 4-Bromo-7-chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed technical overview of the expected spectral data for 4-Bromo-7-chlorobenzofuran, a halogenated benzofuran derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations necessary for the unambiguous structural elucidation and characterization of this compound.

Introduction: The Structural Significance of 4-Bromo-7-chlorobenzofuran

4-Bromo-7-chlorobenzofuran is a heterocyclic compound with a benzofuran core, featuring bromine and chlorine substituents on the benzene ring.[1] The precise arrangement of these atoms is crucial for its chemical reactivity and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of such compounds.[2][3] This guide will delve into the predicted spectral characteristics of 4-Bromo-7-chlorobenzofuran, providing a valuable reference for researchers working with this and related molecules.

Molecular Structure and Spectroscopic Workflow

The molecular formula for 4-Bromo-7-chlorobenzofuran is C₈H₄BrClO.[1] Its structure consists of a fused bicyclic system: a benzene ring and a furan ring. The bromine atom is positioned at the 4th carbon of the benzene ring, and the chlorine atom is at the 7th position. Understanding this substitution pattern is key to interpreting the spectral data.

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a novel compound like 4-Bromo-7-chlorobenzofuran.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, chemical environment, and bonding of a compound by exploiting the magnetic properties of atomic nuclei.[4][5] For 4-Bromo-7-chlorobenzofuran, ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Bromo-7-chlorobenzofuran is expected to show signals corresponding to the four protons on the benzofuran ring system. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and oxygen atoms. Protons on a carbon adjacent to an ether oxygen are typically shifted downfield.[6][7]

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.0 - 8.5 ppm.[3]

-

The protons on the furan ring (at positions 2 and 3) will likely appear as doublets.

-

The protons on the benzene ring (at positions 5 and 6) will also likely appear as doublets, coupled to each other. The exact chemical shifts will be influenced by the neighboring bromine and chlorine atoms.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all eight carbon atoms in the 4-Bromo-7-chlorobenzofuran molecule.

-

Aromatic Carbons (Ar-C): Expected in the range of δ 110 - 150 ppm.[3]

-

Carbons bonded to the electronegative oxygen, bromine, and chlorine atoms will be shifted downfield.

-

The carbon atoms of the furan ring will also have distinct chemical shifts.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 4-Bromo-7-chlorobenzofuran.[3] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.[3]

-

Data Acquisition: Shim the magnetic field to optimize homogeneity.[3] Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.[3] For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of 4-Bromo-7-chlorobenzofuran is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): The monoisotopic mass is calculated to be 229.91341 Da.[1]

-

Isotopic Pattern:

-

Fragmentation: The primary fragmentation is likely the loss of the halogen atoms.[9][10] Cleavage of the ether bond may also be observed.

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

-

Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.[3]

-

Data Acquisition: Acquire data in a mass range that includes the expected molecular weight (e.g., m/z 50-300).[3] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a compound.

Predicted IR Spectrum

The IR spectrum of 4-Bromo-7-chlorobenzofuran is expected to show characteristic absorption bands for the aromatic ring and the ether linkage.

-

Aromatic C-H Stretch: Expected in the range of 3030 - 3100 cm⁻¹.[3]

-

Aromatic C=C Stretch: A series of bands are expected between 1450 and 1600 cm⁻¹.[3]

-

C-O-C Asymmetric Stretch (Aryl Ether): A strong absorption is expected between 1200 and 1300 cm⁻¹.[11][12]

-

C-Br and C-Cl Stretches: These are typically found in the fingerprint region below 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Summary of Predicted Spectral Data

| Spectroscopic Technique | Characteristic Feature | Predicted Range / Observation |

| ¹H NMR | Aromatic Protons (Ar-H) | δ = 7.0 - 8.5 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ = 110 - 150 ppm |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z for C₈H₄⁷⁹Br³⁵ClO ≈ 230 |

| Isotope Peaks | M+2 and M+4 peaks with characteristic intensities | |

| IR Spectroscopy | Aromatic C-H Stretch | 3030 - 3100 cm⁻¹ |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| C-O-C Asymmetric Stretch | 1200 - 1300 cm⁻¹ |

Conclusion

The comprehensive spectral analysis of 4-Bromo-7-chlorobenzofuran through NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, serves as a valuable baseline for researchers. Experimental verification of this data will be crucial for the definitive characterization of this compound and for advancing its potential applications in drug development and materials science.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Basel. (n.d.). Fragmentation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-7-chloro-1-benzofuran. Retrieved from [Link]

Sources

- 1. 4-Bromo-7-chloro-1-benzofuran | C8H4BrClO | CID 57840183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | 1415477-23-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-7-chlorobenzofuran

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are prevalent in nature and exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] This structural motif serves as a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[5]

Within this important class of compounds, halogenated benzofurans such as 4-Bromo-7-chlorobenzofuran are of particular interest. The presence of bromine and chlorine atoms provides specific steric and electronic properties and, crucially, offers reactive handles for further synthetic elaboration through modern cross-coupling reactions.[7] This makes 4-Bromo-7-chlorobenzofuran a valuable building block for creating diverse molecular libraries aimed at identifying new drug leads.[8] This guide provides an in-depth exploration of the synthesis, purification, and rigorous characterization of this key intermediate, designed for researchers and professionals in the field of drug development.

Part 1: Strategic Synthesis of 4-Bromo-7-chlorobenzofuran

The construction of the benzofuran ring system can be approached through several robust synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. We will explore two primary, field-proven methodologies for the synthesis of 4-Bromo-7-chlorobenzofuran.

Methodology 1: Synthesis via Intramolecular Cyclization of a Substituted Phenol

This classic and reliable approach involves the initial synthesis of a substituted phenol, which is then induced to cyclize, forming the furan ring. The causality behind this strategy lies in the nucleophilicity of the phenolic oxygen and the strategic placement of an electrophilic carbon chain ortho to the hydroxyl group.[9][10]

Conceptual Workflow:

The process begins with a readily available, appropriately substituted phenol. Through a two-step sequence involving O-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration, the benzofuran core is constructed.

Caption: Workflow for Synthesis via Intramolecular Cyclization.

Detailed Experimental Protocol:

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

To a stirred solution of 2-bromo-5-chlorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension at room temperature. Causality: This reagent serves as a masked acetaldehyde, which is required for the formation of the furan ring. The diethoxyacetal protects the aldehyde functionality from the basic conditions.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-5-chlorophenoxy)-2,2-diethoxyethane.

Step 2: Intramolecular Cyclization and Dehydration

-

Add the crude intermediate from the previous step to polyphosphoric acid (PPA) or a similar strong acid catalyst like concentrated sulfuric acid. Trustworthiness: PPA is a highly effective dehydrating agent and acid catalyst for this type of cyclization, ensuring an efficient reaction.

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction should be performed in a fume hood due to potential gas evolution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can then be purified by column chromatography.

Methodology 2: Synthesis via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern and highly versatile approach leverages the power of transition metal catalysis to construct the benzofuran skeleton in a convergent manner.[11][12] The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[13]

Conceptual Workflow:

The synthesis involves a palladium- and copper-cocatalyzed Sonogashira coupling of an ortho-iodophenol with a suitable terminal alkyne, followed by an intramolecular hydroalkoxylation (cyclization) to furnish the benzofuran ring.[14][15]

Caption: Workflow for Synthesis via Palladium-Catalyzed Coupling.

Detailed Experimental Protocol:

-

To a degassed solution of 2-bromo-5-chloro-1-iodophenol (1.0 eq) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF/Et₃N, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the co-catalyst, copper(I) iodide (CuI, 0.04-0.10 eq). Expertise: The combination of palladium and copper is crucial. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper assists in the activation of the alkyne.

-

Add trimethylsilylacetylene (1.1 eq) to the mixture. The TMS group is used to protect the terminal alkyne proton, preventing self-coupling and other side reactions.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere (e.g., Nitrogen or Argon) until the starting material is consumed (monitored by TLC).

-

Upon completion of the coupling, add methanol (MeOH) and potassium carbonate (K₂CO₃, 2.0 eq) directly to the reaction flask. This initiates the deprotection of the silyl group.

-

Heat the mixture to reflux to facilitate both the deprotection and the subsequent intramolecular 5-exo-dig cyclization onto the phenol, forming the benzofuran ring.

-

After the reaction is complete, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Part 2: Purification and Structural Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the identity and purity of the synthesized 4-Bromo-7-chlorobenzofuran, which is critical for its use in subsequent research and development stages.

Purification Protocol:

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with 1-5% ethyl acetate) is typically effective. The progress is monitored by TLC.

Characterization Workflow:

Caption: Workflow for Spectroscopic Characterization.

Spectroscopic Data Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen atoms and the anisotropic effects of the aromatic system.

| ¹H NMR Predicted Data (in CDCl₃) | |

| Proton | Predicted Chemical Shift (δ, ppm) & Multiplicity |

| H-2 | ~7.6 (d, J ≈ 2.2 Hz) |

| H-3 | ~6.8 (d, J ≈ 2.2 Hz) |

| H-5 | ~7.4 (d, J ≈ 8.5 Hz) |

| H-6 | ~7.2 (d, J ≈ 8.5 Hz) |

| Causality: The protons on the furan ring (H-2 and H-3) appear as doublets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) also appear as doublets, coupling to each other. The exact chemical shifts are influenced by the deshielding effects of the adjacent halogens and the fused ring system. |

| ¹³C NMR Predicted Data (in CDCl₃) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~146 |

| C-3 | ~104 |

| C-3a (C4) | ~110 (bearing Br) |

| C-4 (C3a) | ~129 |

| C-5 | ~125 |

| C-6 | ~122 |

| C-7 | ~118 (bearing Cl) |

| C-7a | ~154 |

| Note: Assignments are predictive and require 2D NMR experiments (like HSQC/HMBC) for definitive confirmation. |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition through isotopic patterns. The presence of both bromine and chlorine creates a highly distinctive pattern.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

This combination leads to a characteristic cluster of peaks for the molecular ion (M⁺).

| Predicted Mass Spectrometry Data | |

| Ion | Description |

| [M]⁺ | The base peak in the molecular ion cluster, corresponding to C₈H₄⁷⁹Br³⁵ClO. m/z ≈ 229.9 |

| [M+2]⁺ | A combination of C₈H₄⁸¹Br³⁵ClO and C₈H₄⁷⁹Br³⁷ClO. This will be the most intense peak in the cluster. m/z ≈ 231.9 |

| [M+4]⁺ | Corresponding to C₈H₄⁸¹Br³⁷ClO. m/z ≈ 233.9 |

| Relative Intensity | The approximate intensity ratio of the M:M+2:M+4 peaks will be ~3:4:1, which is a definitive signature for the presence of one bromine and one chlorine atom.[16] |

| Fragmentation | Expect initial loss of CO, Br, or Cl radicals, leading to fragment ions that can be used to further confirm the structure. |

Conclusion: A Versatile Intermediate for Drug Discovery

This guide outlines robust and reproducible strategies for the synthesis and characterization of 4-Bromo-7-chlorobenzofuran. The methodologies presented, rooted in fundamental principles of organic chemistry, provide a clear pathway for researchers to access this valuable chemical intermediate. The detailed characterization protocols form a self-validating system, ensuring the structural integrity of the final compound. As a halogenated building block, 4-Bromo-7-chlorobenzofuran is primed for use in a multitude of cross-coupling reactions, enabling the rapid diversification of the benzofuran scaffold. This capability is essential for modern drug discovery programs, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.[3]

References

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Chemical and Pharmaceutical Bulletin, 71(4), 285-290. [Link]

-

Wang, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2241. [Link]

-

ResearchGate. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]

-

Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

-

Wiley Online Library. The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. [Link]

-

Novák, Z. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. [Link]

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

Organic Syntheses. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link]

-

Royal Society of Chemistry. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]

-

ACS Catalysis. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. [Link]

-

World Journal of Pharmaceutical Research. Benzofuran ring system in various pharmaceutical drug structures. [Link]

-

ResearchGate. A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. [Link]

-

MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

ResearchGate. Important benzofurans as pharmaceutical agents. [Link]

-

PubChem. 4-Bromo-7-chloro-1-benzofuran. [Link]

- Google Patents.

-

PubChemLite. 7-bromo-4-chlorobenzofuran (C8H4BrClO). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link]

-

National Institutes of Health. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

-

National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

National Institutes of Health. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo-. [Link]

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. [Link]

-

Pharmaffiliates. Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. [Link]

-

National Institute of Standards and Technology. Benzofuran, 4,7-dimethyl-. [Link]

-

SpectraBase. 4-Bromo-4'-chlorobenzophenone - Optional[1H NMR] - Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Furan, 3-bromo-. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | 1415477-23-4 | Benchchem [benchchem.com]

- 9. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Therapeutic Potential of 4-Bromo-7-chlorobenzofuran: A Technical Guide for Drug Discovery

Abstract

Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped therapeutic potential of a specific di-halogenated derivative, 4-Bromo-7-chlorobenzofuran. While direct pharmacological data on this compound is scarce, this paper will synthesize existing knowledge on halogenated benzofurans to postulate its most promising applications. By examining structure-activity relationships and established biological pathways, we will outline a strategic framework for its investigation as a novel therapeutic agent, with a primary focus on oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to explore the promise of 4-Bromo-7-chlorobenzofuran.

The Benzofuran Scaffold: A Foundation of Therapeutic Diversity

The benzofuran core, consisting of a fused benzene and furan ring, is a structural motif found in numerous natural and synthetic compounds with significant pharmacological properties.[3][4] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[1][5] The versatility of the benzofuran scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

The significance of the benzofuran nucleus in drug discovery is underscored by the number of approved drugs and clinical candidates that feature this core structure.[6][7] For instance, Amiodarone, a benzofuran derivative, is a widely used antiarrhythmic agent.[8] This precedent highlights the potential of the benzofuran scaffold to yield clinically relevant therapeutics.

The Role of Halogenation: Enhancing Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring has been consistently shown to significantly enhance the biological activities of these compounds, particularly their anticancer and antimicrobial properties.[3][9][10] Halogenation can influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to interact with biological targets.[10][11]

Several studies have demonstrated that halogenated benzofuran derivatives exhibit potent cytotoxicity against a variety of cancer cell lines.[9][12] For example, certain bromo- and chloro-substituted benzofurans have shown high and selective toxicity towards leukemia cells, inducing apoptosis at low micromolar concentrations.[9] Similarly, the presence of halogens can confer potent antibacterial and antifungal activity to the benzofuran scaffold.[13][14]

Given these established principles, the presence of both a bromine and a chlorine atom in 4-Bromo-7-chlorobenzofuran suggests a strong potential for significant biological activity. The specific substitution pattern may lead to unique interactions with cellular targets, warranting a thorough investigation of its therapeutic potential.

Postulated Therapeutic Application I: Oncology

The most promising therapeutic application for 4-Bromo-7-chlorobenzofuran, based on extensive literature on halogenated benzofurans, is in the field of oncology.[3][9] We hypothesize that this compound could act as a potent cytotoxic agent against various cancer cell lines.

Proposed Mechanism of Action

The anticancer efficacy of benzofuran derivatives is often linked to their ability to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[1] Halogenated derivatives, in particular, have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression. A plausible hypothesis is that 4-Bromo-7-chlorobenzofuran could interfere with critical cellular processes in cancer cells, leading to their death.

Caption: Proposed Mechanism of Anticancer Activity.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer potential of 4-Bromo-7-chlorobenzofuran, a preliminary in vitro cytotoxicity screening using the MTT assay is recommended.[1] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., human leukemia HL-60 and K562, cervical cancer HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with increasing concentrations of 4-Bromo-7-chlorobenzofuran (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

| Parameter | Description |

| Cell Lines | HL-60 (acute promyelocytic leukemia), K562 (chronic myelogenous leukemia), HeLa (cervical cancer) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48-72 hours |

| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Endpoint | IC₅₀ value |

Postulated Therapeutic Application II: Infectious Diseases

The second major area of therapeutic potential for 4-Bromo-7-chlorobenzofuran is in the treatment of infectious diseases. Halogenated compounds, including benzofuran derivatives, are known to possess significant antimicrobial properties.[13][14]

Proposed Mechanism of Action

The antimicrobial action of small molecules often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of 4-Bromo-7-chlorobenzofuran, enhanced by the halogen atoms, may facilitate its penetration into microbial cells.

Caption: Experimental Workflow for Antimicrobial Evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of 4-Bromo-7-chlorobenzofuran can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of 4-Bromo-7-chlorobenzofuran in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Parameter | Description |

| Microorganisms | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus) |

| Method | Broth microdilution |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

Conclusion and Future Directions

While 4-Bromo-7-chlorobenzofuran remains a largely uncharacterized compound, the wealth of data on structurally related halogenated benzofurans provides a strong rationale for its investigation as a potential therapeutic agent. The proposed primary applications in oncology and infectious diseases are based on well-established structure-activity relationships. The experimental protocols outlined in this guide offer a clear and validated path for the preliminary evaluation of its biological activity.

Future research should focus on a comprehensive screening of 4-Bromo-7-chlorobenzofuran against a broader panel of cancer cell lines and microbial strains. Should promising activity be identified, subsequent studies should elucidate the precise mechanism of action, followed by in vivo efficacy and toxicity studies. The exploration of this and other novel halogenated benzofuran derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

- The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide - Benchchem. (URL: )

- 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran - Benchchem. (URL: )

- Benzofuran – Knowledge and References - Taylor & Francis. (URL: )

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])

-

Important benzofurans as pharmaceutical agents. - ResearchGate. (URL: [Link])

-

Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed. (URL: [Link])

-

4-Bromo-7-chloro-1-benzofuran | C8H4BrClO | CID 57840183 - PubChem. (URL: [Link])

-

The structures of active halogen derivatives of benzofurans. - ResearchGate. (URL: [Link])

-

4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem. (URL: [Link])

- AU2024254600A1 - Advantageous fluorobenzofurans for the treatment of mental disorders or enhancement - Google P

-

(PDF) Benzofurans: A new profile of biological activities - ResearchGate. (URL: [Link])

-

Benzofuran derivatives and the thyroid - PubMed. (URL: [Link])

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (URL: [Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (URL: [Link])

-

7-bromo-4-chlorobenzofuran (C8H4BrClO) - PubChemLite. (URL: [Link])

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (URL: [Link])

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. (URL: [Link])

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (URL: [Link])

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran derivatives and the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | 1415477-23-4 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-7-chlorobenzofuran for Research and Development

This guide provides an in-depth examination of the safety protocols and handling procedures for 4-Bromo-7-chlorobenzofuran, a halogenated benzofuran derivative of significant interest in medicinal chemistry and pharmacological research.[1] Given its reactive nature, a thorough understanding and implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, chemists, and drug development professionals actively working with this and similar chemical entities.

Hazard Identification and Risk Assessment

4-Bromo-7-chlorobenzofuran is classified as a hazardous substance requiring careful management. The primary hazards associated with this compound are detailed below. A systematic risk assessment should be conducted before any handling activities.

GHS Classification and Health Effects

Based on notifications to the ECHA C&L Inventory, 4-Bromo-7-chloro-1-benzofuran is classified with the following hazards[2]:

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed[2]. Ingestion can lead to systemic toxicity.

-

Skin Irritation, Category 2 (H315): Causes skin irritation[2]. Prolonged or repeated contact can lead to inflammation and dermatitis.

-

Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation[2]. Direct contact with the eyes can result in significant damage.

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation[2]. Inhalation of dust or fumes can irritate the respiratory tract.

Physicochemical Hazards

While not classified as combustible, containers of 4-Bromo-7-chlorobenzofuran may burn in a fire, potentially emitting corrosive and toxic fumes.[3] Hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides, and hydrogen halides.[4]

Table 1: Summary of Hazard Information for 4-Bromo-7-chlorobenzofuran

| Hazard Classification (GHS) | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Source: ECHA C&L Inventory data for 4-Bromo-7-chloro-1-benzofuran via PubChem.[2]

Risk Assessment Workflow

The causality behind a robust safety protocol begins with a systematic risk assessment. The following workflow should be implemented before commencing any new procedure involving this compound.

Caption: Risk assessment and control workflow for handling 4-Bromo-7-chlorobenzofuran.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering solutions should be the primary defense, supplemented by appropriate PPE. This approach minimizes reliance on human behavior for safety.

Engineering Controls

-

Ventilation: All handling of 4-Bromo-7-chlorobenzofuran, particularly weighing and transferring of the solid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to keep airborne concentrations low.[5] This is critical to mitigate the risk of respiratory tract irritation (H335).

-

Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin irritation, serious eye damage, and potential for inhalation.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be used in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.

-

Protective Clothing: A lab coat is mandatory. For procedures with a higher risk of contamination, chemically resistant aprons or suits may be necessary.[3]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for preventing accidental exposure and maintaining the chemical's stability.

Handling

-

Avoid all personal contact, including the inhalation of dust or fumes.[3]

-

Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][7]

-

Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[5][8]

-

Work clothes should be laundered separately from personal clothing. Contaminated work clothing should not be allowed out of the workplace.[3][8]

Storage

-

Store in a tightly-closed, original container in a cool, dry, and well-ventilated area.[5][6]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[4][5]

-

Protect containers from physical damage and inspect them regularly for leaks.[6]

Emergency Procedures

A pre-planned emergency response is crucial for mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a POISON CENTER or doctor.[5]

-

If on Skin: Immediately flush the skin with plenty of water and soap.[5] Remove all contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

If Swallowed: Rinse mouth.[3] Immediately call a POISON CENTER or doctor.[9] Do NOT induce vomiting.[7]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10]

-

Specific Hazards: The compound is not combustible, but containers may burn, emitting corrosive fumes.[3]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Caption: Decision tree for emergency response to a spill or personnel exposure.

Waste Disposal

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]

-

Waste should be sent to an authorized hazardous or special waste collection point.[3] Do not allow the product to enter drains, soil, or other waterways.[5]

References

- Apollo Scientific. (2023, June 9). 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran Safety Data Sheet.

- AK Scientific, Inc. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran Safety Data Sheet.

- Benchchem. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.

-

PubChem. 4-Bromo-7-chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde.

- Apollo Scientific. 4-Bromo-7-fluoro-1-benzofuran Safety Data Sheet.

- TCI Chemicals. (2025, March 7). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- PubChemLite. 7-bromo-4-chlorobenzofuran (C8H4BrClO).

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- Fisher Scientific. (2021, December 24). 1 - SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

Sources

- 1. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | 1415477-23-4 | Benchchem [benchchem.com]

- 2. 4-Bromo-7-chloro-1-benzofuran | C8H4BrClO | CID 57840183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]